molecular formula C14H21BrN4O2 B13925814 tert-Butyl (1-(5-bromo-3-methylpyrazin-2-yl)pyrrolidin-3-yl)carbamate

tert-Butyl (1-(5-bromo-3-methylpyrazin-2-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B13925814
M. Wt: 357.25 g/mol
InChI Key: DPZYKEFGVPQKPQ-UHFFFAOYSA-N
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Description

tert-Butyl (1-(5-bromo-3-methylpyrazin-2-yl)pyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a brominated pyrazine ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(5-bromo-3-methylpyrazin-2-yl)pyrrolidin-3-yl)carbamate typically involves the reaction of 5-bromo-3-methylpyrazine with pyrrolidine and tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of the intermediate: 5-bromo-3-methylpyrazine is reacted with pyrrolidine in the presence of a base such as triethylamine.

    Carbamate formation: The intermediate is then treated with tert-butyl chloroformate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(5-bromo-3-methylpyrazin-2-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom in the pyrazine ring can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and a base such as potassium carbonate.

    Oxidation and reduction reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products Formed

    Substitution reactions: Substituted pyrazine derivatives.

    Oxidation and reduction reactions: Oxidized or reduced forms of the original compound.

    Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl (1-(5-bromo-3-methylpyrazin-2-yl)pyrrolidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(5-bromo-3-methylpyrazin-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The brominated pyrazine ring and pyrrolidine moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
  • tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate
  • tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate

Uniqueness

tert-Butyl (1-(5-bromo-3-methylpyrazin-2-yl)pyrrolidin-3-yl)carbamate is unique due to the presence of both a brominated pyrazine ring and a pyrrolidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H21BrN4O2

Molecular Weight

357.25 g/mol

IUPAC Name

tert-butyl N-[1-(5-bromo-3-methylpyrazin-2-yl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C14H21BrN4O2/c1-9-12(16-7-11(15)17-9)19-6-5-10(8-19)18-13(20)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,18,20)

InChI Key

DPZYKEFGVPQKPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1N2CCC(C2)NC(=O)OC(C)(C)C)Br

Origin of Product

United States

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